Fmoc-Sar-OH

Catalog No.
S892356
CAS No.
77128-70-2
M.F
C18H19NO5
M. Wt
329.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Sar-OH

CAS Number

77128-70-2

Product Name

Fmoc-Sar-OH

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid;hydrate

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

InChI

InChI=1S/C18H17NO4.H2O/c1-19(10-17(20)21)18(22)23-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,16H,10-11H2,1H3,(H,20,21);1H2

InChI Key

CUJSWOOWOONPRH-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O

Canonical SMILES

CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O

Fmoc-Sar-OH contains two key functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl protecting group): This group protects the N-terminus (amino end) of the amino acid during peptide synthesis. Protection is necessary to ensure that only the desired amino acid reacts at each step. After the peptide chain is assembled, the Fmoc group can be removed using mild acidic conditions. Source: Bodanszky, M. (1994). Peptide Synthesis. Springer-Verlag Berlin Heidelberg:
  • Sarcosine (Sar): This is a modified amino acid where the hydrogen atom on the alpha-carbon (the carbon next to the carboxylic acid group) is replaced by a methyl group. Sarcosine is not found naturally in proteins but can be incorporated into peptides to study their properties or improve their stability. Source: Berg, J. M., Tymoczko, J. L., & Stryer, L. (2012). Biochemistry. W. H. Freeman and Company.:

Fmoc-Sar-OH is particularly valuable in peptide synthesis for several reasons:

  • Simple structure: Sarcosine's lack of a side chain simplifies the process of peptide chain assembly and purification.
  • Glycine-like properties: Sarcosine shares some properties with glycine, the smallest natural amino acid. This allows researchers to introduce a methyl group into a peptide without significantly altering its overall structure.
  • Improved stability: Peptides containing sarcosine can be more resistant to degradation by enzymes, making them useful for studying biological processes or developing drugs with longer lifespans.

Fmoc-Sar-OH is a derivative of the amino acid sarcosine (N-methylglycine). It is specifically modified with an Fmoc (Fluorenylmethoxycarbonyl) group attached to its N-terminus. This modification plays a crucial role in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for efficiently constructing peptides (chains of amino acids) in a laboratory setting.


Molecular Structure Analysis

Fmoc-Sar-OH possesses a unique structure with several key features [, ]:

  • Fmoc Group: The Fmoc group (C14H11O3) is a bulky aromatic group attached to the N-terminus (amino group) of the molecule. This group serves two primary functions in SPPS: 1) It protects the N-terminus from unwanted reactions during peptide chain elongation and 2) allows for the controlled cleavage of the peptide from the solid support at the end of the synthesis.
  • Sarcosine Moiety: The core structure of the molecule is sarcosine (CH3N(CH2)COOH). Sarcosine differs from glycine (the simplest amino acid) by having a methyl group (CH3) attached to its alpha carbon.

Chemical Reactions Analysis

Fmoc-Sar-OH is primarily involved in reactions related to SPPS [, ]. Here are some key reactions:

  • Coupling Reaction: During SPPS, Fmoc-Sar-OH is coupled with another amino acid derivative to form a peptide bond. This reaction typically involves an activating agent to promote the formation of the bond between the C-terminus of the incoming amino acid and the N-terminus of the growing peptide chain. The Fmoc group on the incoming amino acid remains protected during this step.
  • Fmoc Cleavage: After each coupling reaction, the Fmoc group on the newly attached amino acid is selectively removed using a mild acidic treatment. This unmasks the free N-terminus, allowing it to participate in the next coupling reaction for chain elongation.
  • Final Cleavage: Once the desired peptide sequence is built, the entire peptide is cleaved from the solid support using a specific cleavage cocktail. This cleavage cocktail often includes reagents that remove the Fmoc group and modify the C-terminus of the peptide.

Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of Fmoc-Sar-OH is not readily available due to its use as a building block in synthesis rather than a standalone compound. However, it is generally expected to be a white or slightly colored solid, soluble in organic solvents like dichloromethane and dimethylformamide commonly used in SPPS [].

Fmoc-Sar-OH itself doesn't have a specific biological mechanism of action. However, the peptides synthesized using Fmoc-Sar-OH can have diverse biological activities depending on the specific amino acid sequence incorporated. These peptides can mimic natural hormones, enzymes, or other bioactive molecules, allowing researchers to study their function and develop potential therapeutic agents [].

XLogP3

2.8

Sequence

G

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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